2,3-O-Isopropylidene-D-erythrose
Overview
Description
2,3-O-Isopropylidene-D-erythrose is a chiral compound widely used in organic synthesis. It serves as a valuable intermediate in the preparation of various natural products and biologically active molecules. The compound is characterized by the presence of an isopropylidene group protecting the hydroxyl groups at the 2 and 3 positions of the erythrose molecule, which enhances its stability and reactivity in synthetic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-O-Isopropylidene-D-erythrose typically involves the protection of D-erythrose with an isopropylidene group. One common method starts with D-erythronolactone, which is reduced to the corresponding lactol using diisobutylaluminum hydride (DIBAL-H). The lactol is then treated with acetone and an acid catalyst, such as p-toluenesulfonic acid, to form the isopropylidene derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,3-O-Isopropylidene-D-erythrose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Diisobutylaluminum hydride (DIBAL-H) is frequently used for reduction.
Substitution: Reagents such as alkyl halides and bases are used for substitution reactions.
Major Products: The major products formed from these reactions include various protected and unprotected derivatives of erythrose, which can be further utilized in the synthesis of complex molecules .
Scientific Research Applications
2,3-O-Isopropylidene-D-erythrose is extensively used in scientific research due to its versatility as a chiral building block. Its applications include:
Mechanism of Action
The mechanism of action of 2,3-O-Isopropylidene-D-erythrose involves its role as a chiral synthon in various chemical reactions. The isopropylidene group protects the hydroxyl groups, allowing selective reactions at other sites of the molecule. This protection is crucial for the formation of complex structures with high stereochemical purity .
Comparison with Similar Compounds
2,3-O-Isopropylidene-L-erythrose: Similar in structure but derived from L-erythrose.
2,3-O-Isopropylidene-D-erythronolactone: A related compound used as a precursor in the synthesis of 2,3-O-Isopropylidene-D-erythrose.
4-O-Protected this compound: Another derivative with additional protective groups.
Uniqueness: this compound is unique due to its specific configuration and the presence of the isopropylidene group, which provides stability and reactivity in synthetic applications. Its ability to serve as a versatile chiral building block makes it invaluable in the synthesis of complex molecules .
Properties
IUPAC Name |
(3aS,4S,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-7(2)10-4-3-9-6(8)5(4)11-7/h4-6,8H,3H2,1-2H3/t4-,5-,6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZCXOZTJSRAOQ-ZLUOBGJFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2COC(C2O1)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2CO[C@@H]([C@H]2O1)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601175282 | |
Record name | (3aS,4S,6aS)-Tetrahydro-2,2-dimethylfuro[3,4-d]-1,3-dioxol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601175282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23262-84-2 | |
Record name | (3aS,4S,6aS)-Tetrahydro-2,2-dimethylfuro[3,4-d]-1,3-dioxol-4-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23262-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3aS,4S,6aS)-Tetrahydro-2,2-dimethylfuro[3,4-d]-1,3-dioxol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601175282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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